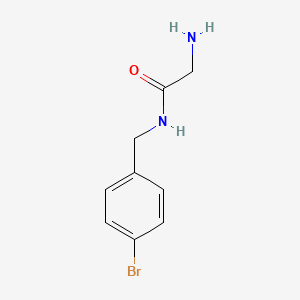2-Amino-N-(4-bromo-benzyl)-acetamide
CAS No.: 1249577-42-1
Cat. No.: VC3407238
Molecular Formula: C9H11BrN2O
Molecular Weight: 243.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1249577-42-1 |
|---|---|
| Molecular Formula | C9H11BrN2O |
| Molecular Weight | 243.1 g/mol |
| IUPAC Name | 2-amino-N-[(4-bromophenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C9H11BrN2O/c10-8-3-1-7(2-4-8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13) |
| Standard InChI Key | AVLAOJKDINCIHT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CNC(=O)CN)Br |
| Canonical SMILES | C1=CC(=CC=C1CNC(=O)CN)Br |
Introduction
Chemical Structure and Properties
2-Amino-N-(4-bromo-benzyl)-acetamide is characterized by a primary amine group attached to an acetamide backbone with a para-bromobenzyl substituent. This structural arrangement confers specific physical and chemical properties that are of interest to researchers in various fields.
Basic Identification Data
The following table summarizes the key identification parameters of 2-Amino-N-(4-bromo-benzyl)-acetamide:
| Parameter | Value |
|---|---|
| CAS Number | 1249577-42-1 |
| Molecular Formula | C₉H₁₁BrN₂O |
| Molecular Weight | 243.10 g/mol |
| IUPAC Name | 2-amino-N-[(4-bromophenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C9H11BrN2O/c10-8-3-1-7(2-4-8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13) |
| Standard InChIKey | QBIJYMCFNCHRIN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)CNC(=O)CN |
| PubChem Compound ID | 61401818 |
This compound features a brominated benzyl group attached to an acetamide backbone, creating a structure with potential for various biochemical interactions .
Physicochemical Properties
The compound exhibits the following physicochemical characteristics:
| Property | Description |
|---|---|
| Physical State | Solid at room temperature |
| Appearance | White to off-white crystalline powder |
| Purity (Commercial) | Minimum 95% |
| Solubility | Soluble in DMSO, DMF; poorly soluble in water |
| Stability | Relatively stable under normal laboratory conditions |
Structural Characterization
The structural characterization of 2-Amino-N-(4-bromo-benzyl)-acetamide involves various spectroscopic techniques that provide valuable information about its molecular arrangement and chemical bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For compounds with similar structural features, the following NMR signals would be expected:
¹H NMR (400 MHz, DMSO-d₆):
-
Aromatic protons: δ 7.50-7.20 ppm (multiplet)
-
-NH- proton: δ ~8.5 ppm (broad singlet)
-
-CH₂- (benzyl): δ ~4.2 ppm (doublet)
-
-CH₂- (glycine): δ ~3.5 ppm (singlet)
-
-NH₂ protons: δ ~1.8 ppm (broad singlet)
¹³C NMR (100 MHz, DMSO-d₆):
-
Carbonyl carbon: δ ~170 ppm
-
Aromatic carbons: δ 140-120 ppm
-
C-Br carbon: δ ~120 ppm
-
-CH₂- carbons: δ 45-40 ppm
Mass Spectrometry
The mass spectrum would typically show:
-
Molecular ion peaks corresponding to the bromine isotope pattern (M⁺ and M+2⁺)
-
Fragmentation pattern including loss of the amino group and cleavage of the amide bond
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-Amino-N-(4-bromo-benzyl)-acetamide can be achieved through several synthetic routes. Based on the synthesis of similar compounds reported in the literature, the following strategies are commonly employed:
Amide Coupling Route
This is the most direct approach involving:
-
Reaction of protected glycine with 4-bromobenzylamine
-
Coupling using reagents such as HATU, EDC/HOBt, or DCC
-
Deprotection to reveal the primary amine
Nucleophilic Substitution Route
An alternative pathway involves:
-
Reaction of 4-bromobenzylamine with a haloacetamide derivative
-
Subsequent substitution with an azide or phthalimide
-
Reduction or hydrolysis to yield the primary amine
Similar synthetic approaches have been documented for related compounds in pharmaceutical research .
Reaction Scheme Example
A typical synthesis might follow this general scheme:
-
Boc-glycine + 4-bromobenzylamine → Boc-protected intermediate
-
Coupling reagent (HATU/DIPEA) in DMF or DCM
-
Deprotection with TFA or HCl to yield 2-Amino-N-(4-bromo-benzyl)-acetamide
Structural Relationship with Similar Compounds
2-Amino-N-(4-bromo-benzyl)-acetamide shares structural similarities with several compounds that have been studied more extensively. The table below highlights some of these related compounds and their structural differences:
| Compound | Molecular Formula | Key Structural Difference |
|---|---|---|
| 2-Amino-N-(4-bromo-benzyl)-N-methyl-acetamide | C₁₀H₁₃BrN₂O | Contains N-methyl group |
| 2-Amino-N-(3-bromo-benzyl)-acetamide | C₉H₁₁BrN₂O | Bromine at meta position |
| 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide | C₁₂H₁₅BrN₂O | Contains N-cyclopropyl group |
| 2-bromo-N-(4-ethoxyphenyl)acetamide | C₁₀H₁₂BrNO₂ | Different arrangement with ethoxy group |
Understanding these structural relationships is crucial for predicting potential biological activities and developing structure-activity relationships.
Research Applications
2-Amino-N-(4-bromo-benzyl)-acetamide has several potential applications in research settings:
Medicinal Chemistry
In medicinal chemistry, this compound serves as:
-
A building block for the synthesis of more complex bioactive molecules
-
A scaffold for developing structure-activity relationships
-
A potential pharmacophore for drug discovery programs
Chemical Biology
In chemical biology applications, the compound might be used as:
-
A probe for investigating specific protein-ligand interactions
-
A starting point for developing tool compounds
-
A component in the study of biological pathways
Pharmaceutical Research
In pharmaceutical research, potential applications include:
-
Precursor for developing novel therapeutic agents
-
Model compound for studying drug metabolism and pharmacokinetics
-
Reference compound for analytical method development
Current Research Challenges and Future Directions
The research on 2-Amino-N-(4-bromo-benzyl)-acetamide faces several challenges and opportunities:
Synthesis Optimization
Current challenges include:
-
Developing more efficient synthetic routes with higher yields
-
Establishing scalable processes for larger-scale production
-
Implementing green chemistry approaches to minimize environmental impact
Biological Activity Profiling
Future research directions should focus on:
-
Comprehensive screening against various biological targets
-
Detailed structure-activity relationship studies
-
Investigation of potential therapeutic applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume